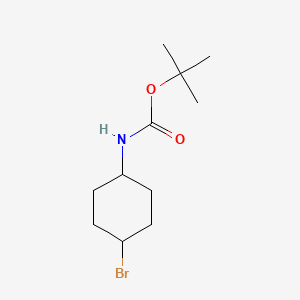

tert-Butyl (4-bromocyclohexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

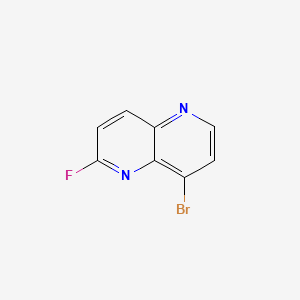

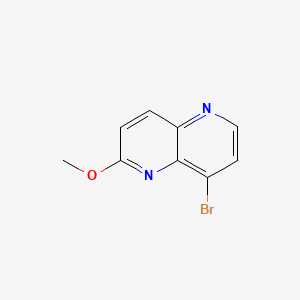

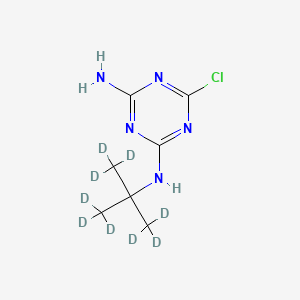

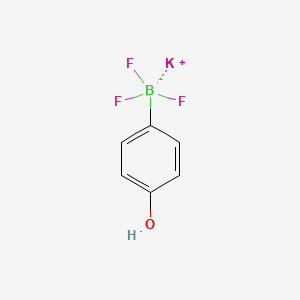

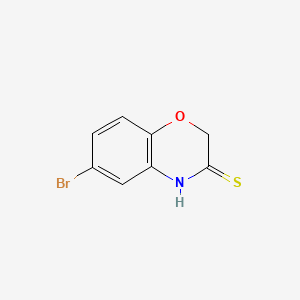

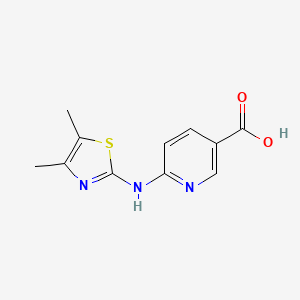

“tert-Butyl (4-bromocyclohexyl)carbamate” is a chemical compound with the molecular formula C11H20BrNO2 . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4-bromocyclohexyl group .

Synthesis Analysis

The synthesis of carbamates like “tert-Butyl (4-bromocyclohexyl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-bromocyclohexyl)carbamate” consists of a carbamate group (OC(O)NH) attached to a tert-butyl group and a 4-bromocyclohexyl group . The InChI code for this compound is 1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (4-bromocyclohexyl)carbamate” is 278.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 277.06774 g/mol . It has a topological polar surface area of 38.3 Ų .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Spectra Analysis

A study by Arslan and Demircan (2007) utilized Hartree-Fock and density functional theory calculations to investigate the molecular structure, conformational stability, and vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate. This research provides foundational knowledge on the compound's physical and chemical properties, which is critical for its application in synthetic chemistry and material science. The study found that B3LYP calculations offer a superior approach for analyzing molecular problems related to this compound, demonstrating its significance in theoretical and computational chemistry (H. Arslan & A. Demircan, 2007).

Synthesis of Carbocyclic Analogues

Another pivotal application involves the synthesis of carbocyclic analogues of protected β-d-2-deoxyribosylamine, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an essential intermediate. The research by Ober et al. (2004) underscores the compound's utility in the enantioselective synthesis of these analogues, highlighting its role in developing nucleotide analogues and potentially therapeutic agents (M. Ober, M. Marsch, K. Harms, & T. Carell, 2004).

Advanced Synthetic Methods

The compound's application extends to advanced synthetic methods, such as the mild and efficient one-pot Curtius rearrangement described by Lebel and Leogane (2005). This method allows for the synthesis of tert-butyl carbamate from carboxylic acids under conditions that are compatible with a variety of substrates. Such synthetic versatility is crucial for the production of protected amino acids and other significant organic compounds (H. Lebel & Olivier Leogane, 2005).

Material Science and Nanotechnology

In material science and nanotechnology, the compound's derivatives have been explored for their potential in creating strong blue emissive nanofibers, as studied by Sun et al. (2015). These nanofibers, constructed from benzothiazole modified tert-butyl carbazole derivatives, exhibit significant properties for detecting volatile acid vapors. This application demonstrates the compound's potential in developing advanced materials for sensors and optoelectronic devices (Jiabao Sun et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromocyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQIIDPCBBHRKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)

![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)

![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)